molecular formula C17H16N2O6 B11709595 2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate

2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate

Cat. No.: B11709595
M. Wt: 344.32 g/mol
InChI Key: IRFDASCXFZVEPF-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE is a complex organic compound that features a phenyl group, a furan ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE typically involves multiple steps:

    Formation of 2-OXO-2-PHENYLETHYL ACETATE: This can be achieved by the esterification of 2-oxo-2-phenylethanol with acetic acid in the presence of a catalyst such as sulfuric acid.

    Synthesis of 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETIC ACID: This involves the reaction of furan-2-carboxylic acid with formamide to form furan-2-ylformamide, which is then reacted with acetic anhydride to form 2-{2-[(furan-2-yl)formamido]acetamido}acetic acid.

    Coupling Reaction: The final step involves the coupling of 2-OXO-2-PHENYLETHYL ACETATE with 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETIC ACID in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Substituted esters and amides.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and phenyl groups can participate in π-π interactions, while the amide and ester groups can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-PHENYLETHYL ACETATE: A simpler ester derivative with similar structural features.

    2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETIC ACID: A related compound with similar functional groups but lacking the ester linkage.

Uniqueness

2-OXO-2-PHENYLETHYL 2-{2-[(FURAN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE is unique due to its combination of a phenyl group, a furan ring, and multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

phenacyl 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C17H16N2O6/c20-13(12-5-2-1-3-6-12)11-25-16(22)10-18-15(21)9-19-17(23)14-7-4-8-24-14/h1-8H,9-11H2,(H,18,21)(H,19,23)

InChI Key

IRFDASCXFZVEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=CO2

Origin of Product

United States

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